4-Chloro-5-nitrophthalimide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 4-Chloro-5-nitrophthalimide serves as a starting material for synthesizing various chemical derivatives. For instance, it has been used in the synthesis of 4-aminophthalimide, achieved through reduction processes (L. Dan, 2004).
- Role in Chemical Reactions : It acts as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes. This process is significant for producing Michael adducts with potential herbicidal activity (Shijun Ma et al., 2013).
- Solubility and Thermodynamics : Research includes the measurement of its solubility in various solvents, crucial for designing its purification process. Solubility varies with temperature and the solvent used, providing essential data for its processing and application in chemical synthesis (Shuo Han et al., 2016).
Applications in Polymer Science
- Polymer Synthesis : 4-Chloro-5-nitrophthalimide is used in the production of novel polymers like poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole), showcasing its utility in developing materials with high thermal stability and unique properties (R. Sundar et al., 1994).
Molecular Interaction Studies
- Molecular Complex Formation : Studies include its interaction with other chemicals to form molecular complexes, which can be used as probes in synthetic polypeptides. These interactions are important for understanding molecular interactions in biological systems (J. Carrión et al., 1968).
Unique Chemical Reactions
- Unusual Nucleophilic Substitutions : Research on 4-Chloro-5-nitrophthalimide also includes exploring its unique reactivity in nucleophilic substitution reactions. This contributes to a broader understanding of its chemical behavior and potential applications in various chemical syntheses (E. Kudrik et al., 1998).
Safety And Hazards
4-Chloro-5-nitrophthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If skin or eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
5-chloro-6-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVDYMTBOSDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384216 | |
Record name | 4-Chloro-5-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitrophthalimide | |
CAS RN |
6015-57-2 | |
Record name | 4-Chloro-5-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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